

The Pharmacokinetics and Bioavailability of Dicreatine Citrate: A Technical Review

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Compound of Interest

Compound Name: *Dicreatine citrate*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and bioavailability of **dicreatine citrate**. A thorough review of the existing literature reveals a notable scarcity of direct pharmacokinetic studies specifically investigating **dicreatine citrate**. However, the available research on closely related creatine salts, particularly tri-creatine citrate, offers valuable insights. This document synthesizes the available data, focusing on comparative pharmacokinetic parameters with the industry-standard creatine monohydrate. It details the experimental methodologies employed in these studies and presents visual representations of creatine metabolic pathways and typical experimental workflows to aid in research design and data interpretation. It is important to note that while **dicreatine citrate** is reported to dissociate into creatine and citric acid in aqueous solutions, the quantitative pharmacokinetic data presented herein is based on studies of tri-creatine citrate as the most relevant available proxy.

Introduction to Dicreatine Citrate

Dicreatine citrate is a salt formed from two molecules of creatine and one molecule of citric acid. It is often marketed as a form of creatine with enhanced water solubility compared to the more common creatine monohydrate. In aqueous solutions, **dicreatine citrate** is expected to dissociate into its constituent components: creatine and citric acid. Theoretically, this increased solubility could lead to faster dissolution and potentially altered absorption kinetics. However,

the ultimate bioavailability of creatine from this salt is dependent on the subsequent absorption of the liberated creatine molecules.

Comparative Pharmacokinetics: Creatine Citrate vs. Creatine Monohydrate

Direct pharmacokinetic data (Cmax, Tmax, AUC) for **dicreatine citrate** is not readily available in the peer-reviewed scientific literature. The most relevant and frequently cited study in this area was conducted by Jäger et al. (2007), which compared the plasma creatine concentrations following the ingestion of isomolar amounts of creatine from creatine monohydrate (CrM), tri-creatine citrate (CrC), and creatine pyruvate (CrPyr). The findings of this study are summarized below and serve as the primary source of quantitative data for this guide.

Data Presentation

The following tables summarize the key pharmacokinetic parameters obtained from the Jäger et al. (2007) study, comparing tri-creatine citrate to creatine monohydrate.

Table 1: Mean Plasma Creatine Concentrations (μmol/L) Over Time

Time (hours)	Creatine Monohydrate (CrM)	Tri-creatine Citrate (CrC)
0	45.3 ± 10.7	42.8 ± 9.8
0.5	389.2 ± 112.1	432.5 ± 123.4
1	761.9 ± 107.7	855.3 ± 165.1
2	543.8 ± 98.2	598.7 ± 110.3
4	210.5 ± 45.6	234.1 ± 55.9
8	89.7 ± 18.3	95.4 ± 21.7

Table 2: Key Pharmacokinetic Parameters

Parameter	Creatine Monohydrate (CrM)	Tri-creatine Citrate (CrC)
Cmax (μmol/L)	761.9 ± 107.7	855.3 ± 165.1
Tmax (hours)	1.0 ± 0.0	1.0 ± 0.0
AUC (mmol/L·h)	2.38 ± 0.38	2.63 ± 0.51
Absorption Rate Constant (ka)	Not significantly different	Not significantly different
Elimination Rate Constant (kel)	Not significantly different	Not significantly different

Data presented as mean ± standard deviation. Data extracted from Jäger et al. (2007).

The results indicate that while there was a trend towards a higher peak plasma concentration (Cmax) with tri-creatine citrate compared to creatine monohydrate, the difference was not statistically significant.^[1] Importantly, the area under the curve (AUC), which is a measure of total bioavailability, was also not significantly different between the two forms.^[1] This suggests that while the absorption kinetics may be slightly altered, the overall amount of creatine absorbed is comparable to that of creatine monohydrate.^[1]

Experimental Protocols

The following is a detailed description of the methodology used in the Jäger et al. (2007) study, which serves as a representative protocol for assessing the pharmacokinetics of creatine compounds.

3.1. Study Design

A randomized, double-blind, crossover design was employed.

3.2. Participants

- Six healthy subjects (three male, three female).
- Age: 25.8 ± 3.9 years.
- Body weight: 70.4 ± 12.5 kg.

- Height: 175.2 ± 8.7 cm.

3.3. Dosing Regimen

- Subjects ingested a single dose of isomolar amounts of creatine (4.4 g) in the form of:
 - 5.0 g Creatine Monohydrate (CrM)
 - 6.7 g Tri-creatine Citrate (CrC)
 - 7.3 g Creatine Pyruvate (CrPyr)
- Each dose was dissolved in 450 ml of water.
- A washout period of at least one week separated the trials.

3.4. Blood Sampling

- Venous blood samples were collected at baseline (0 hours) and at 0.5, 1, 2, 4, and 8 hours post-ingestion.
- Blood was collected into heparinized tubes and centrifuged to separate the plasma.
- Plasma samples were stored at -20°C until analysis.

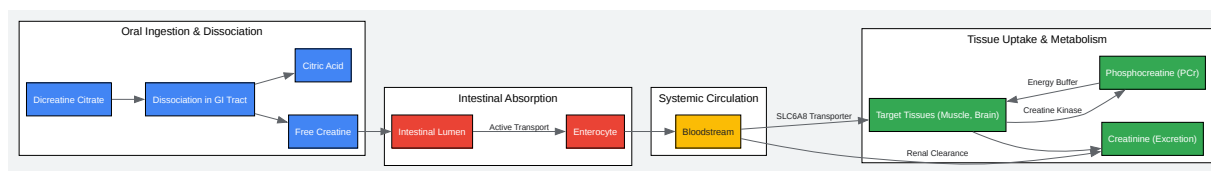
3.5. Analytical Method

- Plasma creatine concentrations were determined using a colorimetric assay based on the reaction of creatine with ninhydrin.
- The absorbance was measured spectrophotometrically.

Mandatory Visualizations

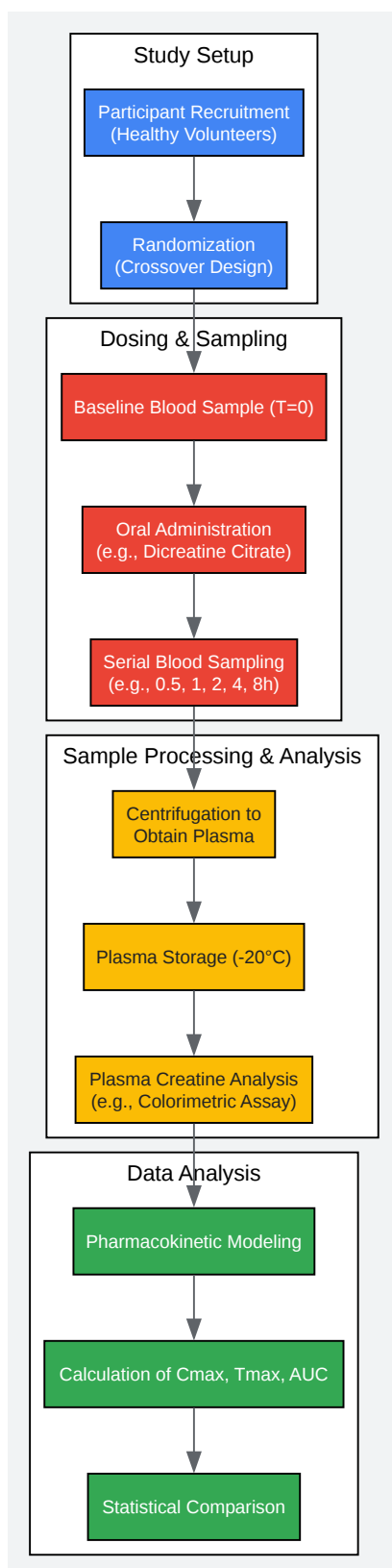
Signaling Pathways and Experimental Workflows

The following diagrams were created using the Graphviz (DOT language) to illustrate key pathways and processes related to the study of creatine pharmacokinetics.



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Caption: General metabolic pathway of orally ingested **dicreatine citrate**.



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Caption: Experimental workflow for a typical creatine pharmacokinetic study.

Conclusion

The available scientific evidence suggests that the bioavailability of creatine from creatine citrate salts is comparable to that of creatine monohydrate. While **dicreatine citrate**'s higher water solubility may influence its dissolution rate, this does not appear to translate into a significantly greater overall absorption of creatine. The pharmacokinetic profile of tri-creatine citrate, the closest studied analog, shows similar T_{max} and AUC values to creatine monohydrate. For researchers and drug development professionals, these findings imply that while **dicreatine citrate** may offer formulation advantages due to its solubility, it is unlikely to provide a significant biological advantage in terms of creatine delivery to tissues. Further research directly investigating the pharmacokinetics of **dicreatine citrate** is warranted to confirm these conclusions.

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References

- 1. researchgate.net [researchgate.net]
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